![molecular formula C9H10ClN3O B1652560 [(Z)-1-(3-chlorophenyl)ethylideneamino]urea CAS No. 14760-30-6](/img/structure/B1652560.png)

[(Z)-1-(3-chlorophenyl)ethylideneamino]urea

Vue d'ensemble

Description

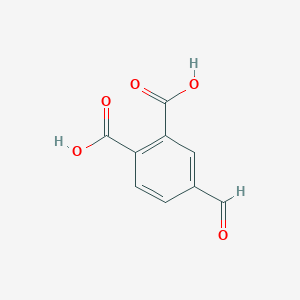

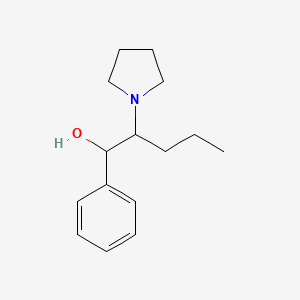

“[(Z)-1-(3-chlorophenyl)ethylideneamino]urea” is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 g/mol .

Molecular Structure Analysis

The molecular structure of “[(Z)-1-(3-chlorophenyl)ethylideneamino]urea” consists of a urea group (NH2-CO-NH2) attached to a 3-chlorophenyl group and an ethylideneamino group .Applications De Recherche Scientifique

Urea Biosensors

Urea biosensors are crucial for detecting and quantifying urea concentration across different fields such as healthcare, fishery, dairy, food preservation, and agriculture. The study by Botewad et al. (2021) highlights the recent advances in urea biosensors, emphasizing the use of various nanoparticles and conducting polymers for enzyme immobilization, which significantly enhance the biosensors' efficiency and sensitivity (Botewad, Gaikwad, Girhe, Thorat, & Pawar, 2021).

Drug Design Applications

Ureas are integral in drug design due to their unique hydrogen binding capabilities, playing a significant role in drug-target interactions. This makes ureas a key functional group in the development of small molecules for various bioactivities. Jagtap et al. (2017) review the importance of urea in medicinal chemistry, focusing on urea derivatives as modulators of biological targets, which includes kinases, proteases, and epigenetic enzymes, among others (Jagtap, Kondekar, Sadani, & Chern, 2017).

Environmental Chemistry

In environmental chemistry, urea and its derivatives are studied for their potential to act as hydrogen carriers and for their roles in reducing environmental pollutants. Rollinson et al. (2011) explore urea's potential as a sustainable and long-term energy supply, highlighting its advantages over other industrial chemicals due to its non-toxicity, stability, and easy transportation and storage features (Rollinson, Jones, Dupont, & Twigg, 2011).

Urease Inhibitors in Healthcare

Urease inhibitors have shown promise in treating gastric and urinary tract infections caused by urease-producing bacteria. Kosikowska and Berlicki (2011) review the patent literature on urease inhibitors, indicating their potential medical applications and highlighting the need for further exploration of urease inhibition as a therapeutic strategy (Kosikowska & Berlicki, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[(Z)-1-(3-chlorophenyl)ethylideneamino]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN3O/c1-6(12-13-9(11)14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H3,11,13,14)/b12-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBJODQYWAEYGJ-SDQBBNPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)N)C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N/NC(=O)N)/C1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40419697 | |

| Record name | NSC405625 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Z)-1-(3-chlorophenyl)ethylideneamino]urea | |

CAS RN |

14760-30-6 | |

| Record name | NSC405625 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405625 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC405625 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40419697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}furan-3-carboxamide](/img/structure/B1652477.png)

![tert-Butyl 2-bromo-8,9-dihydro-5H-pyrido[2,3-d]azepine-7(6H)-carboxylate](/img/structure/B1652483.png)

![2-(6-Azaspiro[2.5]octan-2-yl)ethanol](/img/structure/B1652485.png)

![2-({[4-(2-fluorophenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide](/img/structure/B1652487.png)

![4-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]butanoic acid](/img/structure/B1652489.png)

![Piperazine, 1-(2-methoxyphenyl)-4-[(2-phenyl-1H-imidazol-4-yl)methyl]-](/img/structure/B1652490.png)

![3-Pyrrolo[2,3-b]pyridin-1-ylpropan-1-amine](/img/structure/B1652496.png)